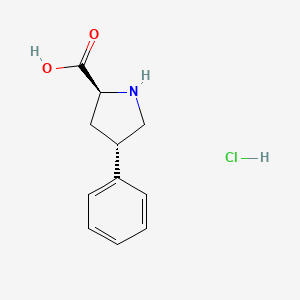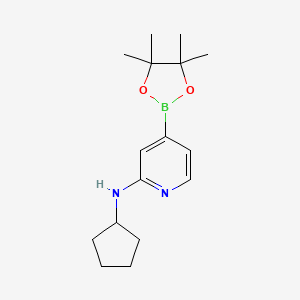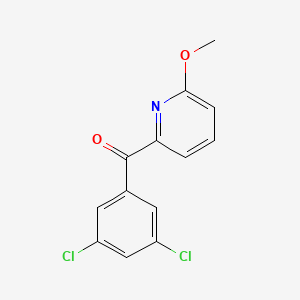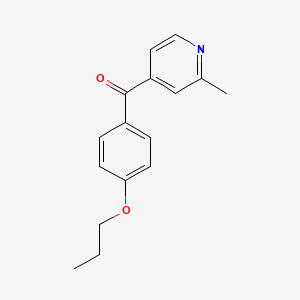![molecular formula C7H16ClNO2 B1422436 3-[Methyl(propyl)amino]propanoic acid hydrochloride CAS No. 1258651-13-6](/img/structure/B1422436.png)
3-[Methyl(propyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
3-[Methyl(propyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a derivative of propanoic acid, where a methyl(propyl)amino group is attached to the third carbon atom .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins. One common method of synthesis is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid backbone with a methyl(propyl)amino group attached to the third carbon atom . The molecular weight of the compound is 181.66 .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, related to the chemical family of 3-[Methyl(propyl)amino]propanoic acid hydrochloride, has been used as a fluorescent derivatising agent for amino acids. This derivatisation results in compounds that exhibit strong fluorescence, making them suitable for biological assays due to their high emission wavelengths and good quantum yields in both ethanol and water at physiological pH (Frade, Barros, Moura, & Gonçalves, 2007).
Antimicrobial Activity
Derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, akin to this compound, were synthesized and showed good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. These compounds, featuring modifications such as hydrazide, pyrrole, and chloroquinoxaline moieties, highlight the potential for developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Enantioselective Catalysis in Drug Research
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a closely related compound, has been explored for its pharmaceutical applications, particularly in the preparation of S-dapoxetine, a treatment for premature ejaculation. This research underscores the importance of chiral catalysis for generating enantiopure compounds in drug research, demonstrating the versatility of 3-amino-3-phenyl-propanoate ester derivatives in medicinal chemistry (Li, Wang, Huang, Zou, & Zheng, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit human recombinant lta4 hydrolase .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their enzymatic activities .
Biochemical Pathways
Similar compounds have been found to inhibit the production of ltb4 in human whole blood .
Result of Action
Similar compounds have been found to inhibit certain enzymatic activities .
Propiedades
IUPAC Name |
3-[methyl(propyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-8(2)6-4-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFTHKRBQABSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-13-6 | |
| Record name | 3-[methyl(propyl)amino]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)










